2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-12-7-14(23-13-4-2-1-3-11(12)13)16(21)19-6-5-10(9-19)22-15-8-17-24-18-15/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNADETKJHVKIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chromenone intermediate.
Formation of Thiadiazole Moiety: The thiadiazole moiety can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 2-substituted chromenones (e.g., Compound 4 and the target compound) often exhibit distinct biological profiles compared to 3-substituted analogues. For instance, 3-(pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 3) showed higher MAO-B inhibitory activity than its 2-substituted counterpart (Compound 4), highlighting the importance of substitution patterns . The target compound’s 2-position thiadiazole-pyrrolidine group may mitigate steric hindrance while optimizing electronic interactions.
Functional Group Impact :
- Thiadiazole vs. Thiazole : The 1,2,5-thiadiazole ring in the target compound is more electron-deficient than the thiazole rings in compounds from and . This could enhance binding to targets requiring electron-deficient heterocycles, such as kinases or oxidoreductases.
- Carboxamide Backbone : The pyrrolidine carbonyl group in the target compound mirrors the secondary carboxamide motif critical for MAO-B inhibition in Compounds 3 and 4 .
Key Findings:
- Antioxidant Potential: Chromenones with imino-methyl substituents (e.g., ) demonstrated antioxidant activity correlated with HOMO/LUMO energies and bond dissociation energies (BDEs). The target compound’s thiadiazole group may similarly influence redox properties .
- Thermal Stability : The fluorophenyl-thiazole derivative () exhibited a high melting point (252–255°C), suggesting that the thiadiazole group in the target compound could enhance thermal stability due to rigid aromaticity .
Biological Activity
The compound 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one is a synthetic organic molecule that incorporates a chromenone structure, a pyrrolidine ring, and a thiadiazole moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The aim of this article is to review the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A chromenone backbone which is known for various biological activities.
- A thiadiazole ring that enhances interaction with biological targets due to its electron-withdrawing properties.
- A pyrrolidine moiety which is often associated with improved bioactivity and pharmacokinetic profiles.
Antimicrobial Activity
Thiadiazoles are recognized for their antimicrobial properties. Studies have shown that derivatives containing thiadiazole rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | S. aureus, E. coli | Moderate to High |
| 1,3,4-Thiadiazole derivatives | S. aureus, B. cereus | High |
The mechanism of action typically involves the inhibition of bacterial cell wall synthesis by targeting essential enzymes like MurB . This compound's potential to disrupt bacterial growth makes it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Research indicates that chromenone derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
In one study, a related chromenone derivative showed significant cytotoxicity against human cancer cell lines including breast and lung cancer cells . The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole-containing compounds are well-documented. They may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . The incorporation of the thiadiazole moiety in this compound suggests a potential for modulating inflammatory responses.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Among them, certain derivatives exhibited potent activity against resistant strains of Helicobacter pylori, indicating the therapeutic potential of thiadiazole-based compounds in treating infections caused by resistant bacteria .
- Cytotoxicity Assays : In vitro studies on chromenone derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics . The study emphasized the importance of structural modifications in enhancing bioactivity.
Q & A
Q. What are the established synthetic routes for 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one, and what reaction conditions critically influence yield?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the pyrrolidine-thiadiazole moiety : The 1,2,5-thiadiazol-3-yloxy group is introduced via nucleophilic substitution or coupling reactions. For example, thiourea derivatives can react with α-haloketones under basic conditions to form the thiadiazole ring (as seen in analogous chromenone syntheses) .
Coupling with the chromen-4-one core : Acyl chloride intermediates of the pyrrolidine-thiadiazole fragment are reacted with 4-hydroxycoumarin derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) .
Q. Critical Conditions :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature : Reactions often proceed at 60–80°C to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating the final product due to similar polarities of byproducts .
Q. Example Reaction Setup :
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea + α-chloroketone | EtOH | 70 | 65–75 |
| 2 | Acyl chloride + 4-hydroxycoumarin | DCM | RT | 50–60 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
-
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidine CH2 groups at δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–175 ppm). Aromatic protons in the chromenone ring appear as doublets (δ 6.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the pyrrolidine and thiadiazole regions .
-
X-ray Crystallography :
Q. Key Crystallographic Parameters :
| Software | Resolution (Å) | R1 (%) | wR2 (%) | Data-to-Parameter Ratio |
|---|---|---|---|---|
| SHELXL | 0.80 | 3.8 | 10.6 | 20.2 |
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved during structural refinement?
Methodological Answer:
- Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model twin domains. For example, in , the Flack parameter confirmed the absence of twinning .
- Disorder Handling : Apply PART instructions to split disordered atoms (e.g., solvent molecules) and refine occupancy ratios. Constraints (e.g., SIMU) stabilize anisotropic displacement .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding networks .
Case Study :
In a chromenone derivative, pyrrolidine ring disorder was resolved by refining two conformers with 60:40 occupancy, stabilized by hydrogen bonds to the thiadiazole oxygen .
Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The thiadiazole ring often engages in π-π stacking with aromatic residues .
- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors (derived from Gaussian09 calculations) to predict IC50 values .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| CDK2 | -9.2 | Thiadiazole–Phe80, Chromenone–Lys33 |
Q. How can solubility limitations in bioassays be addressed without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the chromenone 7-OH position to enhance aqueous solubility. This strategy retained >80% activity in similar compounds .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability. Optimize using a Box-Behnken design for surfactant concentration and sonication time .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
Q. Solubility Data :
| Formulation | Solubility (µg/mL) | Bioactivity Retention (%) |
|---|---|---|
| Free compound | 12.5 | 100 |
| PLGA NPs | 98.7 | 85 |
Q. How do structural modifications (e.g., substituents on thiadiazole) influence SAR in kinase inhibition?
Methodological Answer:
-
Thiadiazole Modifications :
-
Chromenone Modifications :
- 7-OH substitution : Critical for hydrogen bonding; methylation abolishes activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
